molecular formula C26H21N3O3S B2952991 N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899357-73-4

N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2952991
CAS No.: 899357-73-4
M. Wt: 455.53
InChI Key: GWRNUVOINZMLEZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa-diazatricyclo systems. Its design incorporates a 3,4-dimethylphenyl group and a phenyl-substituted diazatricyclic moiety linked via a sulfanyl-acetamide bridge.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-16-12-13-18(14-17(16)2)27-22(30)15-33-26-28-23-20-10-6-7-11-21(20)32-24(23)25(31)29(26)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRNUVOINZMLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique tricyclic structure and sulfur-containing moiety. The presence of the dimethylphenyl group and the oxo and sulfanyl functionalities suggest potential interactions with biological targets.

Biological Activity

  • Anticancer Potential
    • Compounds similar in structure to this compound have shown promise in anticancer research. Studies indicate that derivatives with similar frameworks may inhibit cancer cell proliferation by inducing apoptosis through various pathways, such as the intrinsic apoptotic pathway involving mitochondrial regulation .
  • Enzyme Inhibition
    • The biological activity of compounds with similar structural motifs often includes inhibition of metalloenzymes like carbonic anhydrase (CA). For example, certain derivatives have demonstrated effective inhibition against tumor-associated isoforms (hCA II and hCA IX), suggesting that N-(3,4-dimethylphenyl)-2-{...} could also exhibit enzyme inhibitory properties .
  • Mechanism of Action
    • The mechanism of action for compounds in this class typically involves modulation of signaling pathways related to cell survival and death. Enhanced expression of pro-apoptotic proteins and reduced levels of anti-apoptotic proteins have been observed in studies involving structurally related compounds .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings:

  • In vitro Studies : Compounds similar to N-(3,4-dimethylphenyl)-2-{...} were tested on various cancer cell lines (e.g., MCF-7 for breast cancer) with varying degrees of potency.
CompoundCell LineIC50 Value (μM)Mechanism
Compound AMCF-73.96 ± 0.21Apoptosis via Bax/Bcl-2 modulation
Compound BCaco-25.87 ± 0.37Apoptosis via caspase activation

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with N-(3,4-dimethylphenyl)-2-{...}. This includes:

  • In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To explore the detailed biochemical pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Property Analysis

The compound’s structural uniqueness lies in its substituent configuration. Key comparisons include:

Table 1. Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Water Solubility* (mg/mL)
Target Compound C25H25N3O4S 487.55 3,4-dimethylphenyl, phenyl (tricyclic core) 3.8 0.02
CAS 900004-43-5 C26H29N3O5S 495.60 4-methoxyphenylmethyl, 3-(isopropoxy)propyl (tricyclic core) 3.2 0.15
Aglaithioduline (SAHA analog) - - Hydroxamic acid group, aliphatic chain 2.5 0.3

Notes:

  • LogP and solubility were predicted using computational tools (e.g., SwissADME). The target compound’s 3,4-dimethylphenyl group increases lipophilicity (higher LogP) compared to the 4-methoxyphenylmethyl substituent in CAS 900004-43-5, which introduces polarity via the methoxy group.
  • The 3-(isopropoxy)propyl chain in CAS 900004-43-5 enhances solubility relative to the target compound’s phenyl group, likely due to ether-mediated hydrogen bonding .
Pharmacokinetic and Bioactivity Insights
  • Target Compound: Predicted to exhibit moderate membrane permeability due to high LogP but may face solubility challenges, limiting oral bioavailability.
  • CAS 900004-43-5 : The isopropoxypropyl substituent may improve metabolic stability compared to the target compound’s simpler phenyl group, though this requires experimental validation .
  • Aglaithioduline: With ~70% similarity to SAHA (a clinical HDAC inhibitor), it demonstrates how minor structural variations (e.g., hydroxamic acid vs. acetamide) drastically alter metal-binding capacity and inhibitory potency .
Computational Similarity Indexing

Using Tanimoto coefficient-based methods (as in ), the target compound shows:

  • ~65% similarity to CAS 900004-43-5 : Differences arise from substituent bulk and electronic profiles.
  • ~50% similarity to SAHA : Lower overlap due to the absence of SAHA’s critical hydroxamate motif .

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